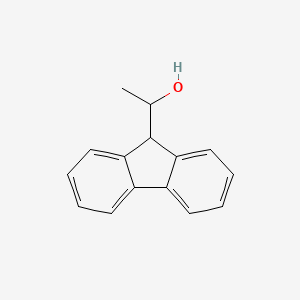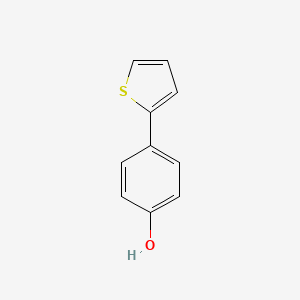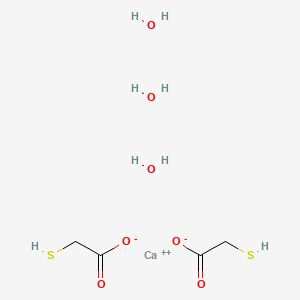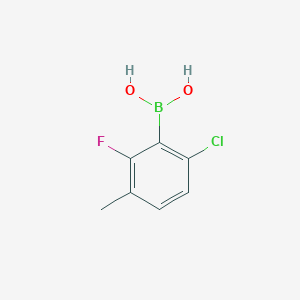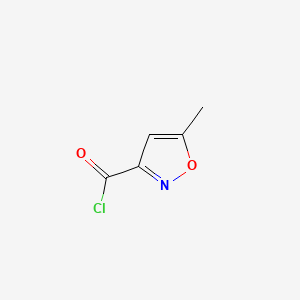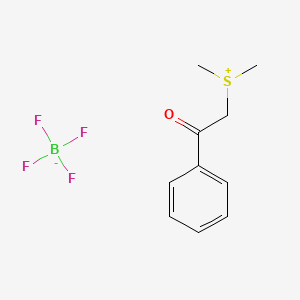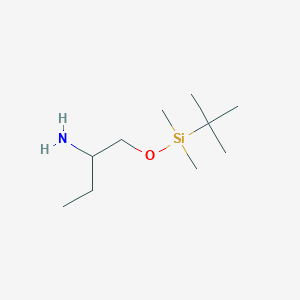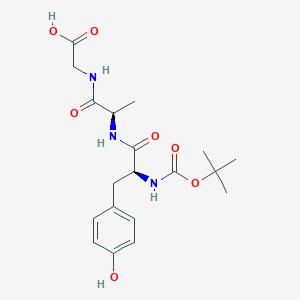
Boc-Tyr-D-Ala-Gly-OH
Vue d'ensemble
Description
Boc-tyrosine-D-alanine-glycine-OH is a tripeptide compound that is commonly used in peptide synthesis. It is an N-terminal protected tripeptide, which means that the amino group at the N-terminus is protected by a tert-butyloxycarbonyl (Boc) group. This protection is crucial for preventing unwanted side reactions during peptide synthesis. The compound is used in the synthesis of opioid activity-containing peptides such as biphalin, enkephalins, and tetrapeptide hydrazide .
Applications De Recherche Scientifique
Boc-tyrosine-D-alanine-glycine-OH is widely used in scientific research for the synthesis of peptides with opioid activity. These peptides, such as biphalin and enkephalins, have significant applications in neuroscience and pharmacology. They are used to study opioid receptor modulation and the mechanisms of pain relief. Additionally, the compound is used in the development of new analgesic drugs and in the study of neuroendocrine and behavioral responses .
Safety and Hazards
When handling “Boc-Tyr-D-Ala-Gly”, it is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Orientations Futures
The future directions of “Boc-Tyr-D-Ala-Gly” could involve its use in the synthesis of opioid activity containing peptides such as the biphalin molecule, enkephalins, and tetrapeptide hydrazide . Additionally, the development of environmentally conscious chemical synthesis that does not involve organic solvents is a potential future direction .
Mécanisme D'action
Target of Action
Boc-tyr-D-ala-gly-OH is an N-terminal protected tripeptide that is primarily used in solid phase peptide synthesis . It is used in the synthesis of opioid activity containing peptides such as biphalin molecule, enkephalins, and tetrapeptide hydrazide . Therefore, the primary targets of this compound are the opioid receptors in the body.
Mode of Action
The interaction of this compound with its targets involves the synthesis of opioid activity containing peptides. These peptides then interact with the opioid receptors in the body, leading to various physiological effects .
Biochemical Pathways
The biochemical pathways affected by this compound are those related to opioid activity. The peptides synthesized using this compound interact with opioid receptors, which are involved in pain regulation, reward, and addictive behaviors .
Result of Action
The molecular and cellular effects of this compound’s action would be the activation of opioid receptors by the peptides synthesized using this compound. This activation can lead to various effects, including analgesia (pain relief), sedation, euphoria, and respiratory depression .
Analyse Biochimique
Biochemical Properties
Boc-tyr-D-ala-gly-OH interacts with various enzymes and proteins in the process of peptide synthesis . It is involved in the formation of opioid activity containing peptides, indicating its interaction with enzymes and proteins related to opioid activity .
Cellular Effects
Given its role in the synthesis of opioid activity containing peptides, it can be inferred that it may influence cell function related to opioid activity .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a building block in the synthesis of opioid activity containing peptides . It may interact with biomolecules involved in this process, potentially influencing enzyme activity and gene expression related to opioid activity .
Temporal Effects in Laboratory Settings
Its stability and degradation would be important factors in its use in peptide synthesis .
Dosage Effects in Animal Models
Given its role in the synthesis of opioid activity containing peptides, it may have dose-dependent effects related to opioid activity .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the synthesis of opioid activity containing peptides . It may interact with enzymes and cofactors involved in these pathways .
Transport and Distribution
Given its role in peptide synthesis, it may interact with transporters or binding proteins involved in this process .
Subcellular Localization
Given its role in peptide synthesis, it may be directed to specific compartments or organelles involved in this process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-tyrosine-D-alanine-glycine-OH typically involves solid-phase peptide synthesis (SPPS) using Boc-chemistry. The process begins with the preparation of the Boc-tyrosine (Bzl)-D-alanine-glycine-OH fragment. This is achieved by coupling N-Boc-protected alanine to glycine methyl ester, followed by the removal of the N-terminal protection using a trifluoroacetic acid (TFA) and dichloromethane (DCM) solution. The resulting dipeptide methyl ester is then coupled to Boc-O-benzyl-L-tyrosine .
Industrial Production Methods
In industrial settings, the synthesis of Boc-tyrosine-D-alanine-glycine-OH can be scaled up using automated peptide synthesizers. These machines allow for the rapid and efficient assembly of peptides by automating the repetitive steps of deprotection and coupling. The use of high concentrations of Boc-amino acid-OBt esters and bases, along with in situ neutralization, ensures high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-tyrosine-D-alanine-glycine-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using TFA.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents such as HATU, DCC, or DIC.
Hydrolysis: Cleavage of ester bonds under acidic or basic conditions.
Common Reagents and Conditions
Deprotection: TFA in DCM.
Coupling: HATU, DCC, or DIC with additives like HOAt or Oxyma.
Hydrolysis: Acidic or basic conditions depending on the desired cleavage.
Major Products Formed
The major products formed from these reactions include the desired peptide sequences, along with by-products such as Boc-protected amino acids and cleaved protecting groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-tyrosine-D-alanine-glycine-OEt: An esterified version of Boc-tyrosine-D-alanine-glycine-OH.
Boc-tyrosine-D-alanine-glycine-Phe: A tetrapeptide with an additional phenylalanine residue.
Boc-tyrosine-D-alanine-glycine-NHNH: A hydrazide derivative used in the synthesis of biphalin
Uniqueness
Boc-tyrosine-D-alanine-glycine-OH is unique due to its specific sequence and the presence of the Boc protecting group. This makes it particularly useful in solid-phase peptide synthesis, allowing for the efficient and high-yield production of opioid peptides. Its ability to form stable peptide bonds and its compatibility with various coupling reagents further enhance its utility in peptide synthesis .
Propriétés
IUPAC Name |
2-[[(2R)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O7/c1-11(16(26)20-10-15(24)25)21-17(27)14(22-18(28)29-19(2,3)4)9-12-5-7-13(23)8-6-12/h5-8,11,14,23H,9-10H2,1-4H3,(H,20,26)(H,21,27)(H,22,28)(H,24,25)/t11-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKCPNFSGFGLGV-RISCZKNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1587290.png)

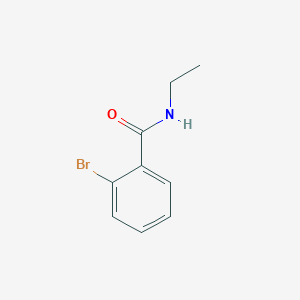

![3A,3b,6a,6b-tetramethylcyclobuta[1,2-c:3,4-c']difuran-1,3,4,6(3aH,3bH,6aH,6bH)-tetraone](/img/new.no-structure.jpg)
